3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole
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Overview
Description
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is a chemical compound belonging to the class of nitrobenzazoles. Nitrobenzazoles are known for their wide applications in various fields such as medicine, technology, and agriculture. This compound, in particular, is characterized by the presence of both chloro and nitro substituents on the indazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole typically involves the nitration of 3-chloro-2-phenylindazole. This process is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction yields this compound with a yield of approximately 73% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves reagents like nitric acid and sulfuric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong nucleophiles are used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Nucleophilic Substitution: The major product depends on the nucleophile used, resulting in various substituted indazole derivatives.
Scientific Research Applications
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The nitro groups can participate in redox reactions, while the chloro substituent can be involved in substitution reactions. These chemical properties enable the compound to interact with various molecular targets and pathways, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-phenylindazole: Lacks the nitro substituents, resulting in different reactivity and applications.
5-Nitro-2-phenylindazole: Similar structure but without the chloro substituent, affecting its chemical behavior.
4-Nitrophenylindazole:
Uniqueness
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is unique due to the presence of both chloro and nitro substituents, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88279-21-4 |
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Molecular Formula |
C13H7ClN4O4 |
Molecular Weight |
318.67 g/mol |
IUPAC Name |
3-chloro-5-nitro-2-(4-nitrophenyl)indazole |
InChI |
InChI=1S/C13H7ClN4O4/c14-13-11-7-10(18(21)22)5-6-12(11)15-16(13)8-1-3-9(4-2-8)17(19)20/h1-7H |
InChI Key |
ZBDLEQUEUBYEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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